molecular formula C21H32N2O2 B13859062 3'-Hydroxy Stanozolol-d3

3'-Hydroxy Stanozolol-d3

Cat. No.: B13859062
M. Wt: 347.5 g/mol
InChI Key: SWPAIUOYLTYQKK-QBWIDERFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’-Hydroxy Stanozolol-d3 is a deuterated form of 3’-Hydroxy Stanozolol, which is a major urinary metabolite of the anabolic androgenic steroid stanozolol. This compound is primarily used in doping control as an internal standard for the detection of stanozolol metabolites .

Preparation Methods

The preparation of 3’-Hydroxy Stanozolol-d3 involves the synthesis of stanozolol followed by its hydroxylation and subsequent deuteration. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

3’-Hydroxy Stanozolol-d3 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or other oxidized products.

    Reduction: Reduction reactions can convert it back to stanozolol or other reduced forms.

    Substitution: Substitution reactions can occur at the hydroxyl group or other reactive sites on the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3’-Hydroxy Stanozolol-d3 is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 3’-Hydroxy Stanozolol-d3 is similar to that of stanozolol. Stanozolol binds to androgen receptors, promoting anabolic and androgenic effects. It enhances protein synthesis and muscle growth while also exhibiting anti-catabolic properties. The molecular targets include androgen receptors and glucocorticoid binding proteins .

Comparison with Similar Compounds

3’-Hydroxy Stanozolol-d3 is unique due to its deuterated nature, which provides enhanced stability and detection sensitivity in analytical methods. Similar compounds include:

These compounds share similar anabolic and androgenic effects but differ in their metabolic pathways and detection methods.

Properties

Molecular Formula

C21H32N2O2

Molecular Weight

347.5 g/mol

IUPAC Name

(1S,2S,10S,13R,14S,17S,18S)-17-hydroxy-2,18-dimethyl-17-(trideuteriomethyl)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icos-4(8)-en-5-one

InChI

InChI=1S/C21H32N2O2/c1-19-11-14-17(22-23-18(14)24)10-12(19)4-5-13-15(19)6-8-20(2)16(13)7-9-21(20,3)25/h12-13,15-16,25H,4-11H2,1-3H3,(H2,22,23,24)/t12-,13+,15-,16-,19-,20-,21-/m0/s1/i3D3

InChI Key

SWPAIUOYLTYQKK-QBWIDERFSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC5=C(C4)NNC5=O)C)C)O

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NNC5=O)C

Origin of Product

United States

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